molecular formula C5H8O5S B12533191 Butanoic acid, 4-(methylsulfonyl)-2-oxo- CAS No. 656811-62-0

Butanoic acid, 4-(methylsulfonyl)-2-oxo-

Cat. No.: B12533191
CAS No.: 656811-62-0
M. Wt: 180.18 g/mol
InChI Key: SJPDBCUMFYDCLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(methylsulfonyl)-2-oxo- can be achieved through several synthetic routes. One common method involves the oxidation of 4-(methylsulfonyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another synthetic route involves the reaction of 4-(methylsulfonyl)butanoic acid with a suitable oxidizing agent under controlled conditions. The reaction conditions, including temperature, pH, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-(methylsulfonyl)-2-oxo- may involve large-scale oxidation processes using industrial-grade oxidizing agents. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(methylsulfonyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-(methylsulfonyl)-2-hydroxybutanoic acid.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Higher oxidation state products.

    Reduction: 4-(methylsulfonyl)-2-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-(methylsulfonyl)-2-oxo- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(methylsulfonyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound’s oxo group and methylsulfonyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylsulfonyl)butanoic acid
  • 4-(Methylthio)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(4-Fluorophenoxy)butanoic acid

Uniqueness

Butanoic acid, 4-(methylsulfonyl)-2-oxo- is unique due to the presence of both a methylsulfonyl group and an oxo group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

656811-62-0

Molecular Formula

C5H8O5S

Molecular Weight

180.18 g/mol

IUPAC Name

4-methylsulfonyl-2-oxobutanoic acid

InChI

InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

SJPDBCUMFYDCLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(=O)C(=O)O

Origin of Product

United States

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